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Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381 Get Quote

This guide provides a comprehensive analysis of the spectral data for methyl 2-
aminonicotinate, a key intermediate in pharmaceutical and chemical synthesis. The following

sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols utilized for their acquisition. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The analysis of both ¹H and ¹³C NMR spectra is crucial

for the structural elucidation of methyl 2-aminonicotinate.

¹H NMR Spectral Data
The ¹H NMR spectrum reveals the number of different types of protons, their chemical

environments, and their connectivity within the molecule.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.16 dd 1H 4.8, 1.9 Pyridine H-6

7.99 dd 1H 7.7, 1.9 Pyridine H-4

6.66 dd 1H 7.7, 4.8 Pyridine H-5

6.13 br s 2H - -NH₂

3.88 s 3H - -OCH₃

Solvent: CDCl₃,

Frequency: 90

MHz

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

168.4 Ester Carbonyl (C=O)

159.2 Pyridine C-2

152.5 Pyridine C-6

138.8 Pyridine C-4

114.7 Pyridine C-5

107.0 Pyridine C-3

51.6 Methyl (-OCH₃)

Solvent: CDCl₃, Frequency: 22.5 MHz

Experimental Protocol for NMR Spectroscopy
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A standardized protocol is essential for acquiring high-quality NMR spectra.

Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-aminonicotinate in 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

Ensure the sample is fully dissolved to avoid spectral artifacts.

Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer.[2]

¹H NMR Acquisition:

The instrument is tuned to the proton frequency.

A standard one-pulse sequence is typically used.

Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected

proton signals.

¹³C NMR Acquisition:

The instrument is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each carbon.

A greater number of scans is required due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are

referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for

¹³C) or an internal standard like tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b050381?utm_src=pdf-body
https://en.wikipedia.org/wiki/Spectral_Database_for_Organic_Compounds
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample
in Deuterated Solvent

Transfer to
NMR Tube Tune Spectrometer Acquire ¹H FID

Acquire ¹³C FID

Fourier Transform Phase & Baseline
Correction Reference Spectrum Structural Elucidation

Click to download full resolution via product page

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of methyl 2-aminonicotinate shows characteristic absorption bands for its

primary functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3478, 3326 Strong, Sharp N-H Stretch (Primary Amine)

3000 Medium Aromatic C-H Stretch

2952 Medium Aliphatic C-H Stretch (-CH₃)

1698 Strong, Sharp C=O Stretch (Ester)

1613, 1582, 1492 Medium-Strong
C=C & C=N Stretch (Aromatic

Ring)

1291 Strong C-O Stretch (Ester)

1100 Medium C-N Stretch (Amine)

751 Strong
Aromatic C-H Bend (Out-of-

Plane)

Sample Phase: Liquid Film

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid film analysis, a small drop of the neat liquid sample is

placed between two salt plates (e.g., NaCl or KBr).[3] If the sample is a solid, it can be

prepared as a KBr pellet or a Nujol mull.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.[4]

Data Acquisition:

A background spectrum of the empty sample holder (or salt plates) is recorded.

The sample is placed in the IR beam path, and the sample spectrum is recorded.

The instrument measures the interference pattern of the transmitted IR radiation.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. A Fourier transform is then performed on the interferogram to produce the final IR
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spectrum, which is typically plotted as percent transmittance versus wavenumber.[4]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and fragmentation pattern of a compound.

MS Spectral Data
The mass spectrum of methyl 2-aminonicotinate confirms its molecular weight and shows

characteristic fragments.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

152 100 [M]⁺ (Molecular Ion)

121 ~80 [M - OCH₃]⁺

93 ~40 [M - COOCH₃]⁺

Ionization Method: Electron

Impact (EI) at 70 eV

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.

For volatile compounds like methyl 2-aminonicotinate, a direct insertion probe or gas

chromatography inlet can be used.[5]

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV for Electron Impact ionization), causing them to ionize and form a

molecular ion (M⁺).[5]

Fragmentation: The high energy of the ionization process causes the molecular ion to

fragment into smaller, characteristic charged fragments and neutral species.[5]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.
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Figure 2: Relationship between spectral methods and structural data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b050381#methyl-2-aminonicotinate-spectral-analysis-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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